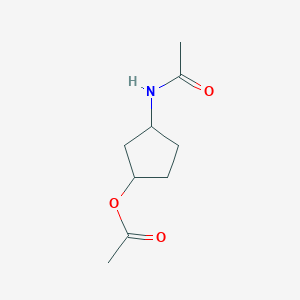![molecular formula C8H7BrF2OS B14432843 1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene CAS No. 83170-18-7](/img/structure/B14432843.png)
1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo(difluoro)methylsulfanyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and thiolation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced forms.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromo(difluoro)methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methoxybenzene: Lacks the difluoromethylsulfanyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-2-methoxybenzene: Contains a bromomethyl group instead of a bromo(difluoro)methylsulfanyl group, leading to different chemical behavior.
Uniqueness
The combination of these functional groups makes it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
83170-18-7 |
|---|---|
Molekularformel |
C8H7BrF2OS |
Molekulargewicht |
269.11 g/mol |
IUPAC-Name |
1-[bromo(difluoro)methyl]sulfanyl-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrF2OS/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 |
InChI-Schlüssel |
DERXXZUXNJSNAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1SC(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


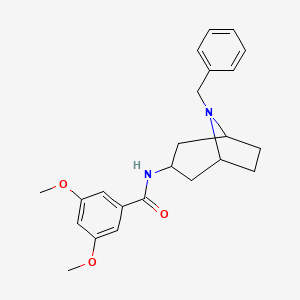



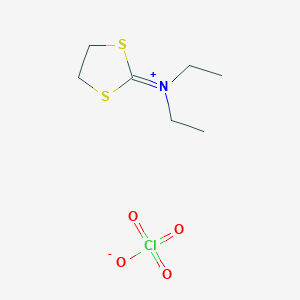

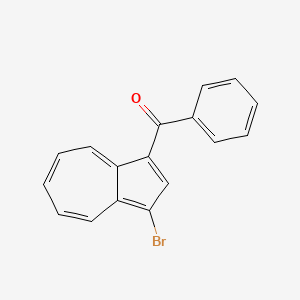


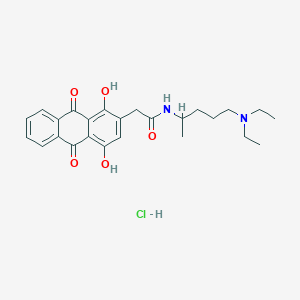
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

